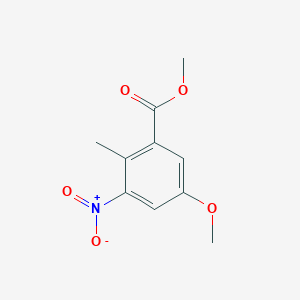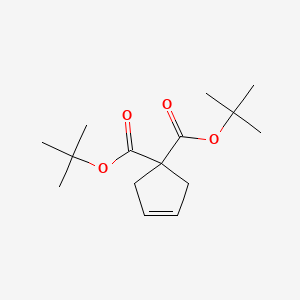
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the IUPAC name "(3S,4R)-4- (3-chlorophenyl)-3-pyrrolidinecarboxylic acid" . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” involves the reaction of methyl l- (3-chlorophenyl)pyrrolidine-3-carboxylate with IN NaOH in methanol . The reaction mixture is stirred at room temperature for 2 hours, after which the methanol is removed. The residue is then neutralized with 1 N HC1 and extracted with EtOAc .Molecular Structure Analysis
The InChI code for “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is "1S/C11H12ClNO2/c12-9-2-1-3-10 (6-9)13-5-4-8 (7-13)11 (14)15/h1-3,6,8H,4-5,7H2, (H,14,15)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is 225.67 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is involved in the synthesis of various derivatives, including 1-(arylsulfonyl)pyrrolidines. A study highlighted an acid-catalyzed reaction leading to the formation of these derivatives, indicating its utility in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Applications in Organic Chemistry
- In the realm of organic chemistry, this compound contributes to the formation of complex structures. For instance, it's involved in the synthesis of molecules like methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, demonstrating its versatility in creating complex molecular architectures (Nural et al., 2018).
Biomedical Research
- In biomedical research, derivatives of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid show potential. For example, the synthesis of compounds like 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed notable antioxidant activities. This suggests possible applications in areas requiring antioxidant properties (Tumosienė et al., 2019).
Materials Science
- In materials science, this compound has been used in the construction of charged metal-organic frameworks. A study involving the synthesis of these frameworks highlights the role of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid in creating intricate chemical structures, useful for applications like gas adsorption (Sen et al., 2014).
Synthesis of Complex Heterocyclic Compounds
- The compound is instrumental in the synthesis of complex heterocyclic compounds, such as in the formation of 1H, 13C, 15N NMR, and ESI mass spectral characterized spiro[pyrrolidine-2,3′-oxindoles] (Laihia et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUTXZLXVXJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)






